3,4-difluoro-N-methylbenzamide

Description

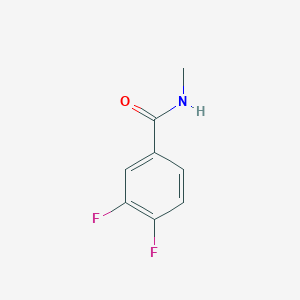

3,4-Difluoro-N-methylbenzamide is a fluorinated benzamide derivative characterized by a benzene ring substituted with two fluorine atoms at the 3- and 4-positions and an N-methylamide group. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of quinazolinone derivatives, which are explored for their kinase-inhibitory properties .

Properties

IUPAC Name |

3,4-difluoro-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-11-8(12)5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBRGWPNIBPNHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-methylbenzamide typically involves the following steps:

Starting Material: The synthesis begins with 3,4-difluorobenzoyl chloride.

Amidation Reaction: The 3,4-difluorobenzoyl chloride is reacted with methylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group on the nitrogen can be oxidized to form N-oxide derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

Substitution: Products depend on the nucleophile used.

Reduction: N-methyl-3,4-difluoroaniline.

Oxidation: N-methyl-3,4-difluorobenzamide N-oxide.

Scientific Research Applications

3,4-Difluoro-N-methylbenzamide is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique chemical properties and biological activities make it a valuable building block for synthesizing complex organic molecules and exploring potential therapeutic applications.

Scientific Research Applications

Chemistry this compound serves as a fundamental building block in synthesizing more complex organic molecules. Its structure allows for various chemical reactions such as oxidation, reduction, and substitution, enabling the creation of diverse compounds.

- Preparation Methods The synthesis typically involves reacting 3,4-difluoroaniline with methoxyacetyl chloride in the presence of a base like triethylamine under controlled conditions to ensure high yield and purity. Industrial production employs similar synthetic routes on a larger scale, optimizing reaction conditions and using continuous flow reactors and advanced purification techniques to enhance efficiency.

-

Chemical Reactions this compound can undergo several types of chemical reactions:

- Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media can oxidize the compound, leading to carboxylic acids or ketones.

- Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents can convert the amide group to an amine.

- Substitution: The fluorine atoms on the benzene ring can be substituted with nucleophiles such as amines or thiols in the presence of a catalyst.

Biology The compound is investigated for its potential biological activity and interactions with biomolecules. Nitrogen-containing molecules, including this compound analogs, are known for their ability to form hydrogen bonds with biological targets, making them useful in medicinal chemistry . Many nitrogen-containing heterocyclic compounds exhibit a wide range of pharmacological activities, including anticancer, anti-HIV, antimalarial, anti-tubercular, anti-microbial, and anti-diabetic activities .

Medicine this compound is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry It is utilized in developing specialty chemicals and materials. N-benzyl-3,4-difluoro-N-methylbenzamide, a related compound, may find applications in pharmaceuticals as a lead compound in drug development and in material science due to its unique properties.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-methylbenzamide depends on its application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity due to the unique electronic properties of fluorine.

Comparison with Similar Compounds

2,4-Difluoro-N-methylbenzamide

- Structure : Fluorines at positions 2 and 3.

- Synthesis : Derived from 2,4-difluoro-benzoylchloride and 4-methoxy-benzylamine under microwave conditions (40% yield) .

Substituent Variations

N-(3,4-Difluorophenyl)-3-(trifluoromethyl)benzamide

- Structure : Trifluoromethyl group at the benzene meta-position.

- Properties : Higher molecular weight (301.214 g/mol) and lipophilicity due to the trifluoromethyl group, which may improve membrane permeability .

- Applications : Explored in agrochemicals (e.g., flutolanil analogs) for fungicidal activity .

N-(3,4-Difluorophenyl)-3-methylbenzamide

- Structure : Methyl substituent instead of N-methylamide.

- Impact : Reduced hydrogen-bonding capacity, likely decreasing solubility but increasing metabolic stability .

Functional Group Modifications

Sulfonamide Analogs

U-47700 (3,4-Dichloro-N-methylbenzamide Derivative)

- Structure : Dichloro substituents and cyclohexylmethylamine side chain.

- Activity : Potent μ-opioid receptor agonist (Ki < 100 nM), demonstrating how halogen positioning (Cl vs. F) and side-chain bulk dictate receptor selectivity .

Key Findings and Implications

- Substituent Position : Fluorine at 3,4-positions vs. 2,4- significantly alters steric and electronic profiles, impacting binding to biological targets (e.g., opioid receptors vs. kinases) .

- Functional Groups : Benzamide-to-sulfonamide swaps modulate solubility and target engagement, critical for antimicrobial vs. agrochemical applications .

- Halogen Effects : Chlorine (in U-47700) increases receptor affinity compared to fluorine, but with higher toxicity risks .

These insights guide rational design in drug discovery, balancing potency, selectivity, and safety.

Biological Activity

3,4-Difluoro-N-methylbenzamide is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₈F₂N O, with a molecular weight of approximately 185.16 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity, which may contribute to its biological activity by improving membrane permeability and receptor binding affinity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Preliminary studies suggest that this compound may modulate pathways related to pain and inflammation by interacting with opioid receptors. Specifically, compounds with similar structures have shown varying affinities for μ-opioid and κ-opioid receptors, indicating potential analgesic effects .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies and Research Findings

- Opioid Receptor Interaction : A study highlighted the compound's structural similarities to known opioids, suggesting it could influence pain modulation via opioid receptors. This was evidenced by analogs in the U-series that demonstrated varying receptor affinities .

- Anti-inflammatory Activity : Research on structurally related compounds indicated that they could attenuate the expression of matrix metalloproteinases (MMPs) in inflammatory conditions. For instance, compounds similar to this compound were shown to significantly reduce MMP13 expression in IL-1β-stimulated cells .

- Anticancer Potential : Investigations into the anticancer properties revealed that fluorinated benzamides could inhibit cell proliferation in various cancer cell lines. The presence of fluorine atoms likely enhances the compound's efficacy against tumor cells by affecting cell signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.